

Ls-104 dosage and administration guidelines

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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279

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Application Notes and Protocols for Ls-104

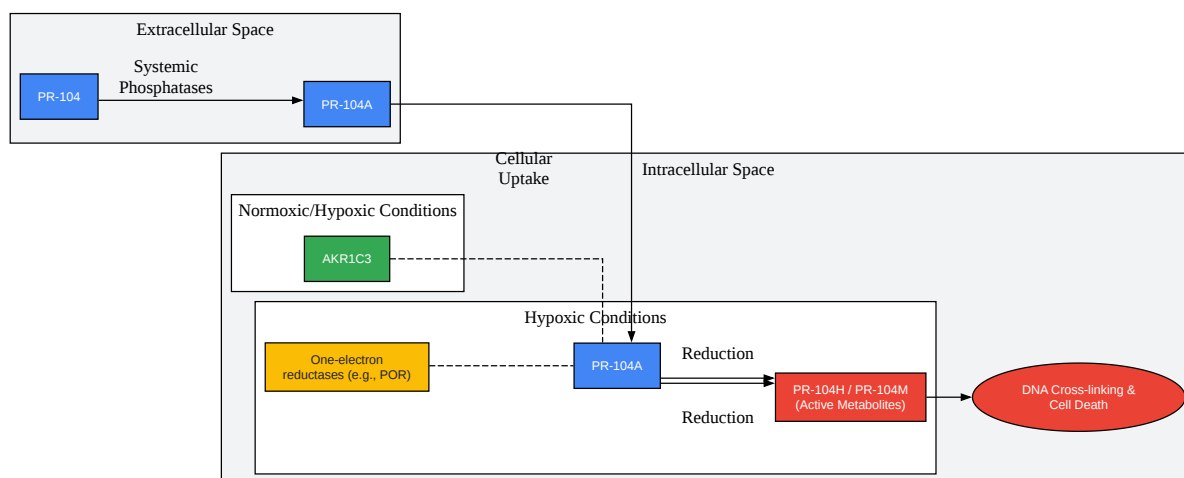
Note on Compound Identification: The query for "**Ls-104**" did not yield a specific compound with this designation in the scientific literature. However, extensive research has identified two closely related and clinically relevant compounds: PR-104 and DRP-104 (sirpiglenastat). It is highly probable that "**Ls-104**" is a typographical error referring to one of these agents. This document provides detailed application notes and protocols for both PR-104 and DRP-104 to ensure comprehensive coverage for researchers, scientists, and drug development professionals.

Part 1: PR-104

PR-104 is a hypoxia-activated prodrug, a class of compounds designed to be selectively toxic to the hypoxic cells commonly found in solid tumors.^[1] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.^[1]

Mechanism of Action

PR-104A is metabolized in hypoxic tissues to reactive nitrogen mustard DNA crosslinking agents.^[1] This process leads to the formation of DNA interstrand cross-links, causing cell death.^{[2][3]} Notably, PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.^{[1][2]}



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Mechanism of Action of PR-104.

Dosage and Administration Data

Table 1: Preclinical In Vivo Dosage of PR-104

Animal Model	Cancer Type	Dosage	Administration Route	Schedule	Reference
Mice	Pediatric Solid Tumors & ALL	550 mg/kg (MTD)	Intravenous	Weekly for 6 weeks	[3]
Mice	Pediatric Solid Tumors	270 mg/kg and 110 mg/kg	Intravenous	Weekly for 6 weeks	[3]
Mice	Hepatocellular Carcinoma Xenografts	Not specified	Not specified	Not specified	[2]

Table 2: Clinical Dosage of PR-104

Clinical Phase	Patient Population	Dosage	Administration Route	Schedule	Reference
Phase I	Solid Tumors	1100 mg/m ² (MTD)	Intravenous (1-hour infusion)	Once every 3 weeks	[4]
Phase I	Solid Tumors	675 mg/m ² (MTD)	Intravenous	Weekly (Days 1, 8, 15 of a 28-day cycle)	[4]
Phase II	Small Cell Lung Cancer	1100 mg/m ²	Intravenous (1-hour infusion)	Every 21 days	[5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol is adapted from studies evaluating the hypoxic selectivity of PR-104A.[\[6\]](#)

- Cell Culture: Culture human tumor cell lines (e.g., SiHa, HCT116, HT29) in appropriate media and conditions.
- Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-100 colonies per control well.
- Hypoxic/Aerobic Conditions:
 - For hypoxic conditions, place plates in a hypoxic chamber with a gas mixture of 5% CO₂, 10% H₂, and 85% N₂ for 4 hours to allow for equilibration.
 - For aerobic conditions, maintain plates in a standard CO₂ incubator.
- Drug Treatment:
 - Prepare a stock solution of PR-104A.
 - Dilute PR-104A to desired concentrations in pre-equilibrated media (hypoxic or aerobic).
 - Expose cells to PR-104A for 2-4 hours.
- Colony Formation:
 - After drug exposure, wash cells with PBS and add fresh media.
 - Incubate plates for 7-14 days to allow for colony formation.
- Staining and Counting:
 - Fix colonies with a methanol/acetic acid solution.
 - Stain colonies with crystal violet.
 - Count colonies containing >50 cells.
- Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the IC₅₀ values under aerobic and hypoxic conditions.

Protocol 2: In Vivo Xenograft Model

This protocol is a general guideline based on preclinical studies with PR-104.[3]

- Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
- Tumor Cell Implantation:
 - Subcutaneously inject a suspension of human tumor cells (e.g., 1×10^6 to 1×10^7 cells) into the flank of each mouse.
 - Monitor tumor growth regularly using calipers.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Administration:
 - Reconstitute PR-104 in a suitable vehicle (e.g., saline).
 - Administer PR-104 via intravenous injection at the desired dose and schedule (e.g., 550 mg/kg weekly).
 - The control group receives vehicle only.
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor for any signs of toxicity.
- Endpoint: Euthanize mice when tumors reach a maximum allowable size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Part 2: DRP-104 (Sirpiglenastat)

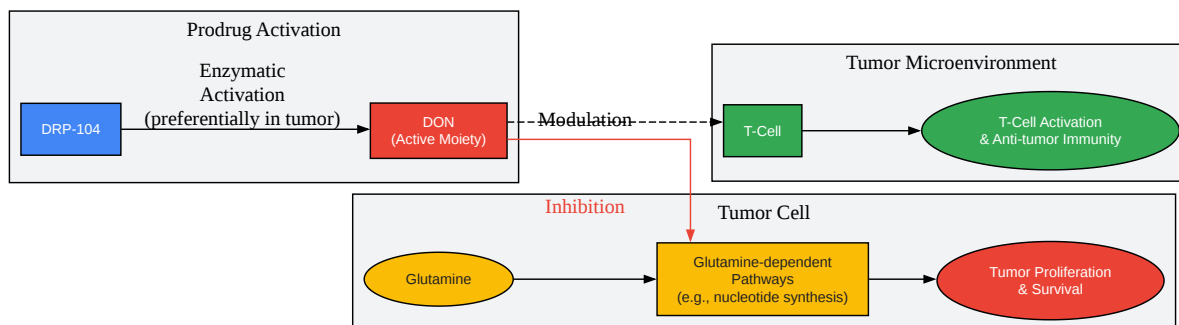
DRP-104 is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to preferentially deliver the active moiety to tumors, thereby improving the

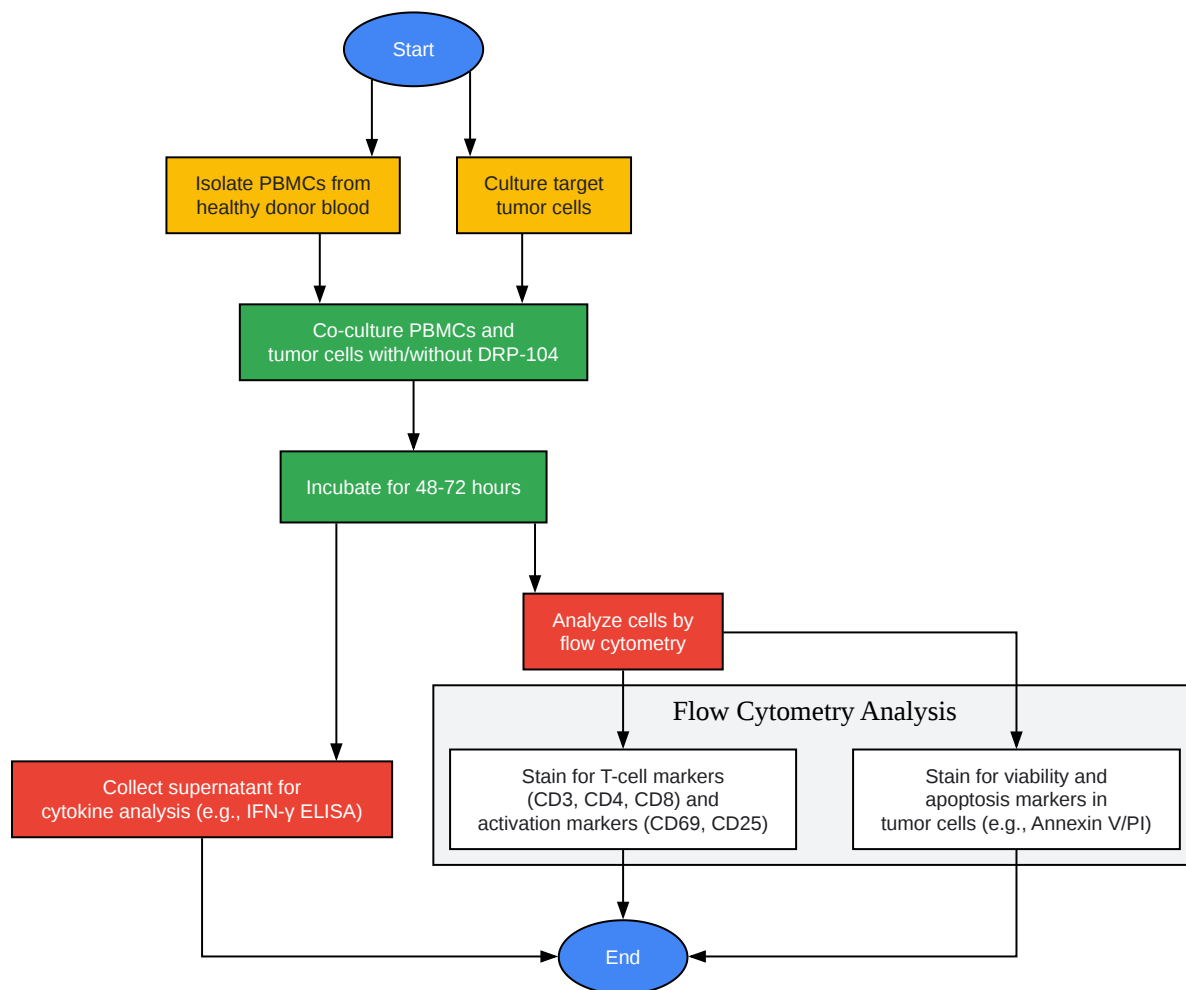
therapeutic window compared to DON.[7]

Mechanism of Action

DRP-104's active moiety, DON, irreversibly inhibits multiple enzymes involved in glutamine metabolism.[8] This blockage of glutamine utilization inhibits the proliferation of rapidly growing tumor cells that are dependent on glutamine for energy and biomass production.[8]

Furthermore, by altering the tumor microenvironment's metabolic landscape, DRP-104 can enhance T-cell proliferation and activation, leading to an anti-tumor immune response.[8]





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